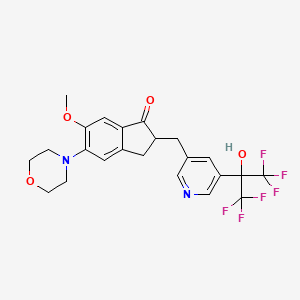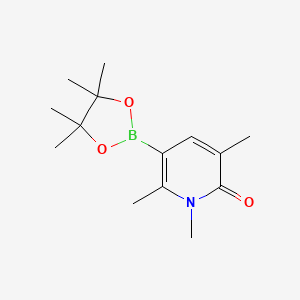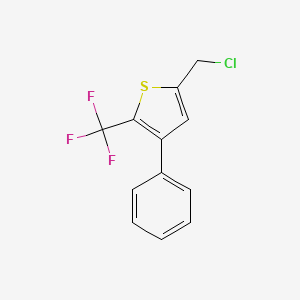
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with chloromethyl, phenyl, and trifluoromethyl groups. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene can be achieved through various methods. One common approach involves the functionalization of the thiophene ring. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis are typical methods used to prepare thiophene derivatives . These reactions often involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale reactions using readily available starting materials and efficient catalysts. For example, the direct fluorination of thiophene with molecular fluorine or the use of electrophilic fluorinating agents like SF₃⁺ can be employed to introduce trifluoromethyl groups . The chloromethylation and phenylation steps can be carried out using chloromethylating agents and aryl halides, respectively, under appropriate conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted thiophenes, while coupling reactions can produce biaryl or polyaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene has several scientific research applications:
Organic Electronics: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Materials Science: Thiophene-based materials are explored for their use in corrosion inhibitors, conductive polymers, and photochromic compounds.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light absorption, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(trifluoromethyl)thiophene: This compound features two trifluoromethyl groups and is known for its use in organic electronics and materials science.
3-Phenylthiophene: Lacking the chloromethyl and trifluoromethyl groups, this compound is simpler but still finds applications in organic synthesis and materials.
Uniqueness
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the trifluoromethyl group enhances its electron-withdrawing capability, while the chloromethyl group provides a reactive site for further functionalization .
Eigenschaften
Molekularformel |
C12H8ClF3S |
|---|---|
Molekulargewicht |
276.71 g/mol |
IUPAC-Name |
5-(chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C12H8ClF3S/c13-7-9-6-10(8-4-2-1-3-5-8)11(17-9)12(14,15)16/h1-6H,7H2 |
InChI-Schlüssel |
YZXJXLWFXUMNEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)CCl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


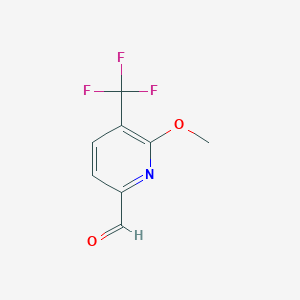
![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)

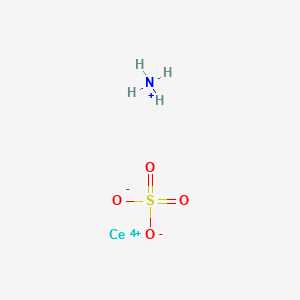
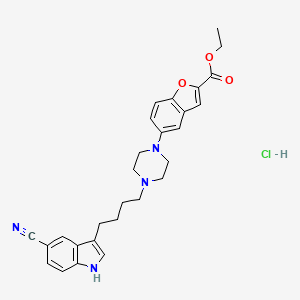
![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)
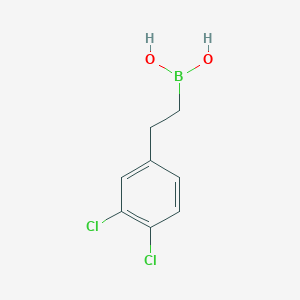
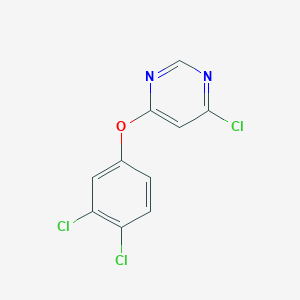
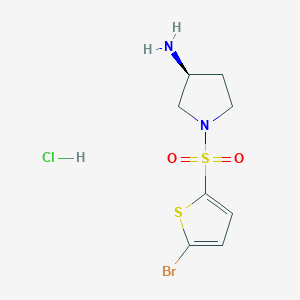
![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)
